SB 612111-d4 Hydrochloride is a selective antagonist for the nociceptin/orphanin FQ peptide receptor, commonly referred to as the nociceptin receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in pain management and neuropsychiatric disorders. The structure of SB 612111-d4 Hydrochloride is derived from a complex synthesis process that involves multiple chemical reactions and modifications.
The compound was initially developed by GlaxoSmithKline and has been further characterized in various studies, including its pharmacological profile and synthesis methods. It is available from several suppliers, including Tocris Bioscience and Sigma-Aldrich, indicating its accessibility for research purposes .
SB 612111-d4 Hydrochloride falls under the category of non-peptide antagonists targeting G protein-coupled receptors (GPCRs), specifically the nociceptin receptor. It is classified as a small molecule drug with significant implications in pharmacology due to its selectivity and potency against nociceptin signaling pathways .
The synthesis of SB 612111-d4 Hydrochloride involves several key steps, primarily focusing on the amide coupling of benzocycloheptanoic acid with 4-(2,6-dichlorophenyl)-piperidine. The process also includes reduction reactions and chiral separations to isolate the desired diastereomers.
The molecular structure of SB 612111-d4 Hydrochloride can be described by its chemical formula, which includes various functional groups contributing to its pharmacological activity. The compound features a piperidine ring attached to a benzocycloheptene structure, which is crucial for its interaction with the nociceptin receptor.
SB 612111-d4 Hydrochloride undergoes various chemical reactions during its synthesis:
SB 612111-d4 Hydrochloride acts as an antagonist at the nociceptin/orphanin FQ peptide receptor by inhibiting the receptor's activation by endogenous ligands. This blockade prevents downstream signaling cascades typically initiated by receptor activation.
Relevant data indicates that careful handling and storage conditions are essential for maintaining the integrity of SB 612111-d4 Hydrochloride during research applications .
SB 612111-d4 Hydrochloride is primarily utilized in pharmacological research focused on:
The compound's selective antagonism provides a unique approach in understanding nociceptin's role in various physiological processes, paving the way for novel therapeutic strategies .
The defining structural characteristic of SB 612111-d4 Hydrochloride lies in the replacement of four hydrogen atoms with deuterium (D, ²H) at designated positions on the piperidine ring within its molecular scaffold. This modification yields a molecular structure formally designated as (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride [10]. The benzocycloheptenol core and the 2,6-dichlorophenyl moiety remain unchanged from the non-deuterated SB-612111, preserving the essential pharmacophore responsible for NOP receptor binding and antagonism. The deuterium atoms are incorporated at the carbon positions adjacent to nitrogen in the piperidine ring, locations chosen due to their involvement in potential metabolic oxidation pathways. This strategic deuteration aims to create a molecular probe with enhanced metabolic stability while maintaining the steric and electronic properties critical for high-affinity interaction with the target NOP receptor [4] [10].
The isotopic labeling directly influences the compound's molecular formula and weight. The molecular formula for SB 612111-d4 Hydrochloride is C₂₄H₂₆D₄Cl₃NO, distinguishing it from the non-deuterated analog (C₂₄H₂₉Cl₃NO for the free base hydrochloride). The inclusion of four deuterium atoms increases the molecular weight to 458.88 g/mol, compared to approximately 454.86 g/mol for the standard SB-612111 hydrochloride [7] [10]. This measurable difference in mass is crucial for analytical detection and differentiation using techniques like mass spectrometry.
Table 1: Molecular Properties of SB 612111-d4 Hydrochloride
Property | Value |
---|---|
Systematic Name | (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride |
CAS Number | 1346603-08-4 |
Molecular Formula | C₂₄H₂₆D₄Cl₃NO |
Molecular Weight | 458.88 g/mol |
Related CAS (Free Base) | 371980-98-2 |
Chemical Structure Key | Deuterium atoms at four positions on the piperidine ring [10] |
Deuterium incorporation, particularly at sites vulnerable to oxidative metabolism like the piperidine ring, leverages the kinetic isotope effect (KIE). The C-D bond is stronger and requires more energy to break than the C-H bond. This results in a measurable reduction in the rate of metabolic transformations, such as cytochrome P450 (CYP)-mediated oxidation, at or near the deuterated positions [10]. For SB 612111-d4 Hydrochloride, this translates into:
SB 612111-d4 Hydrochloride retains the core pharmacological activity of its non-deuterated parent: potent and selective antagonism of the NOP receptor (also known as the ORL-1 receptor). The NOP receptor is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (μ/MOP, κ/KOP, δ/DOP) but has distinct endogenous ligand (nociceptin/orphanin FQ, N/OFQ) and functional roles [1] [8]. The antagonistic profile is characterized by:
Table 2: Receptor Binding Affinity Profile of SB-612111 (Parent Compound)
Receptor Type | Ki Value (nM) | Relative Selectivity (vs. NOP) |
---|---|---|
NOP | 0.33 | 1 |
μ (MOP) | 57.6 | ~175-fold less selective |
κ (KOP) | 160.5 | ~486-fold less selective |
δ (DOP) | 2109 | ~6390-fold less selective |
Source: Adapted from Tocris Bioscience, R&D Systems, Medkoo product information and primary literature [1] [8] [9].
SB 612111-d4 Hydrochloride is pharmacologically analogous to SB-612111 hydrochloride regarding its interaction with the NOP receptor. The deuterium substitution is not intended to alter the receptor binding affinity or intrinsic activity (antagonism), as the deuteration sites are distant from the key pharmacophore elements responsible for receptor recognition [10]. Therefore, the critical comparisons lie in physicochemical and pharmacokinetic properties:
Table 3: Comparative Analysis: SB 612111-d4 Hydrochloride vs. SB-612111 Hydrochloride
Property | SB-612111 Hydrochloride | SB 612111-d4 Hydrochloride | Impact/Implication |
---|---|---|---|
Molecular Formula | C₂₄H₂₉Cl₃NO (Free base: C₂₄H₂₉Cl₂NO) | C₂₄H₂₆D₄Cl₃NO | Distinct mass for analytical differentiation |
Molecular Weight | ~454.86 g/mol | 458.88 g/mol | Key for MS detection |
CAS Number | 371980-94-8 | 1346603-08-4 | Unique identifier |
NOP Receptor Affinity (Ki) | ~0.33 nM | Expected Equivalent (~0.33 nM) | Unchanged pharmacological target interaction |
Selectivity Profile | NOP >> μ, κ, δ | Expected Equivalent | Unchanged receptor selectivity |
Primary Research Use | Direct pharmacology | Tracer for PK/Metabolism studies | Deuterated form enables tracking of parent compound |
Key Metabolic Feature | Subject to oxidative metabolism (e.g., piperidine ring oxidation) | Slowed metabolism at deuterated sites (Kinetic Isotope Effect) | Potential for longer half-life, reduced specific metabolite formation, clearer PK profile of parent |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0